N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 2,4-dimethoxybenzamide group and at the 5-position with a sulfanyl-linked carbamoylmethyl moiety attached to a 4-acetamidophenyl group.
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-12(27)22-13-4-6-14(7-5-13)23-18(28)11-32-21-26-25-20(33-21)24-19(29)16-9-8-15(30-2)10-17(16)31-3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDQDPCRZKYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are recognized for their broad spectrum of pharmacological properties, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Analgesic
- Anticonvulsant
The presence of the thiadiazole ring enhances the ability of these compounds to cross cellular membranes and interact with various biological targets due to their mesoionic character .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Cellular Membrane Interaction : The mesoionic nature allows these compounds to penetrate cell membranes effectively.
- Targeting Specific Pathways : Thiadiazole derivatives can influence multiple biochemical pathways, making them versatile in their therapeutic applications.
- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, various derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo models. The compound's structure allows it to target specific kinases involved in cancer progression .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory and Analgesic Properties
This compound has shown anti-inflammatory effects in various models. In particular, studies have demonstrated its efficacy in reducing inflammation in carrageenan-induced edema models and its analgesic action in pain models .
Case Studies and Research Findings
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound indicates good bioavailability due to its ability to cross biological membranes effectively. However, further studies are needed to fully understand its metabolic pathways and potential side effects.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 425.5 g/mol
- CAS Number : 906154-95-8
- Structure : The compound features a thiadiazole ring, which is known for its biological activity, linked to a dimethoxybenzamide moiety.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Thiadiazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to the thiadiazole ring can enhance its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the derivatives of thiadiazole compounds. It was found that compounds similar to N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide exhibited significant inhibitory activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
Research has indicated that thiadiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical institute, this compound was tested against several pathogenic bacteria. Results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
A recent animal study assessed the anti-inflammatory properties of similar thiadiazole compounds. The results indicated a reduction in paw edema in rats induced by carrageenan, suggesting that this compound could be effective in managing inflammation .
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection Research
A study published in Neuroscience Letters highlighted the neuroprotective effects of thiadiazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal loss and improve cognitive function .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table summarizes key structural and functional differences:
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties :
- The target compound’s 2,4-dimethoxybenzamide group enhances solubility in polar solvents compared to ’s nitro-substituted analogue, which is more lipophilic .
- 4-Acetamidophenyl in the target compound introduces hydrogen-bonding capacity, similar to ’s acetamide group, but with additional steric bulk due to the phenyl ring .
Nitro groups () and chlorophenyl moieties () are associated with electron-withdrawing effects, which may influence reactivity in electrophilic substitution reactions .
Spectral and Crystallographic Data :
- Compounds in (e.g., 7c–7f) exhibit melting points of 134–178°C and IR/NMR spectra consistent with thiazole and oxadiazole derivatives, though their cores differ from thiadiazoles .
- ’s crystal structure (dihedral angles: 24.94–48.11°) suggests that aryl substituents on thiadiazole rings induce planarity variations, which could affect stacking interactions in the target compound .
Research Findings and Implications
- Synthetic Feasibility : and outline methods for synthesizing thiadiazole sulphonamides via condensation reactions, applicable to the target compound’s carbamoylmethylsulfanyl group .
- Optimization Strategies : Introducing fluoro or chloro substituents (as in ) could enhance bioactivity, while methoxy groups (target compound) may improve solubility for drug delivery .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between thiadiazole intermediates and substituted benzamides under inert atmospheres.
- Use of polar aprotic solvents (e.g., DMF or DMSO) and controlled temperatures (60–100°C) to enhance yield .
- Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
- Final purification using recrystallization or column chromatography to isolate high-purity product .
Q. How is the compound characterized to confirm structural integrity?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments, particularly the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Infrared (IR) spectroscopy to identify key functional groups (e.g., C=O stretching at ~1650 cm⁻¹, S–N vibrations at ~650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) using disk diffusion or microbroth dilution .
- Enzyme inhibition assays (e.g., cyclooxygenase-2 or acetylcholinesterase) to assess therapeutic potential .
- Cytotoxicity profiling via MTT assays on mammalian cell lines to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Substituent effects : Replacing the 4-acetamidophenyl group with fluorophenyl or trifluoromethyl groups enhances lipophilicity and enzyme-binding affinity .
- Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., nitro) improves antimicrobial activity but may reduce solubility .
- Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity trends based on Hammett constants or LogP values .
Q. What computational methods are used to study its interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites (e.g., COX-2 or β-lactamases) .
- Molecular dynamics simulations to assess stability of ligand-receptor complexes over time (e.g., RMSD and binding free energy calculations) .
Q. How can solubility challenges be addressed during formulation?
- Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility for in vitro assays .
- Prodrug strategies : Converting the carbamoyl group to a phosphate ester enhances bioavailability .
Q. How should contradictory bioactivity data be resolved?
- Replicate assays under standardized conditions (e.g., pH, temperature) to confirm reproducibility .
- Metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with activity .
Q. What are the stability profiles under varying storage conditions?
- Thermogravimetric analysis (TGA) reveals decomposition temperatures (~200–250°C) .
- Long-term stability tests show optimal storage at –20°C in desiccated, amber vials to prevent hydrolysis of the sulfanyl group .
Q. How is X-ray crystallography applied to study its molecular conformation?
- Single-crystal X-ray diffraction confirms planarity of the thiadiazole ring and dihedral angles between aromatic moieties .
- Data refinement with software like SHELXL ensures accurate bond length/angle measurements (mean σ = 0.004 Å) .
Q. What challenges arise during scale-up synthesis?
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or countercurrent distribution .
- Reagent compatibility : Replace toxic catalysts (e.g., thionyl chloride) with greener alternatives (e.g., EDCI/HOBt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
